![molecular formula C22H21N3O2S B2842506 (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 376624-04-3](/img/structure/B2842506.png)
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of various derivatives of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, revealing their potential in generating a wide range of compounds through reactions with lithium aluminum hydride. For instance, the reduction of these acrylonitriles has afforded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the flexibility of this compound in synthetic chemistry (Frolov et al., 2005). Moreover, the study of 2,4-disubstituted thiazoles has provided insights into the effects of intermolecular hydrogen bonds on the structural properties of these compounds, further expanding the understanding of their chemical behavior (Bernès et al., 2002).
Applications in Material Science and Chemistry
These compounds have found utility in the field of materials science, such as in the development of corrosion inhibitors. A study on the synthesis and potential applications of some thiazoles as corrosion inhibitors for copper in acidic environments highlights the versatility of thiazol-2-yl derivatives in industrial applications (Farahati et al., 2019). Similarly, research into the molecular engineering of organic sensitizers for solar cell applications demonstrates the potential of acrylonitrile derivatives in renewable energy technologies, showcasing their ability to achieve high conversion efficiencies (Kim et al., 2006).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-5-6-16(9-15(14)2)19-13-28-22(25-19)17(11-23)12-24-18-7-8-20(26-3)21(10-18)27-4/h5-10,12-13,24H,1-4H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYFXIIVPKRDK-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile |
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